
Tert-butyl 3-ethenylazetidine-1-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl 3-ethenylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name tert-butyl 3-ethenylazetidine-1-carboxylate. Its molecular framework consists of a four-membered azetidine ring substituted with a vinyl group at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 1.
Historical Context of Azetidine Chemistry
Azetidine chemistry traces its origins to the early 20th century, with foundational work on β-lactams by Hermann Staudinger in 1907. The synthesis of azetidines remained challenging due to ring strain (~25.4 kcal/mol) and instability until advancements in cyclization and photochemical methods emerged. The specific compound this compound gained prominence in the 2010s as a versatile intermediate in medicinal chemistry, particularly for its role in synthesizing CNS-targeting molecules. Key milestones include:
- 1968 : Tsuge’s pioneering aza Paternò–Büchi reaction, enabling azetidine synthesis via [2+2] photocycloadditions.
- 2012 : Development of stereoselective methods for functionalized azetidines, enhancing their utility in drug discovery.
- 2017 : Application of this compound in spirocyclic compound libraries for CNS disorders.
Significance in Heterocyclic Chemistry
Azetidines occupy a unique niche in heterocyclic chemistry due to their balance of ring strain and stability. This compound exemplifies this duality:
- Reactivity : The vinyl group enables cycloaddition and cross-coupling reactions, while the Boc group facilitates deprotection for further functionalization.
- Medicinal Applications : Azetidines are privileged scaffolds in antibiotics (e.g., β-lactams) and CNS drugs (e.g., cobimetinib). This compound’s rigid structure enhances binding affinity in bioactive molecules.
- Synthetic Versatility : Used in ring-expansion reactions and as a precursor to fused bicyclic systems.
Molecular Formula and Physical Properties
The compound’s molecular formula, C₁₀H₁₇NO₂ , corresponds to a molecular weight of 183.25 g/mol . Key physicochemical characteristics include:
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Exact Mass | 183.126 g/mol | |
Topological Polar Surface Area | 29.5 Ų | |
LogP | 1.98 | |
Boiling Point | Not reported | |
Solubility | Moderate in organic solvents |
The Boc group confers stability against hydrolysis under basic conditions, while the azetidine ring’s strain enhances reactivity in nucleophilic substitutions. Spectroscopic data (e.g., IR, NMR) align with ester and azetidine functional groups, confirming its structural integrity.
Properties
IUPAC Name |
tert-butyl 3-ethenylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOUSGMWNLROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610333 | |
Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-78-0 | |
Record name | 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethenylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
Tert-butyl 3-ethenylazetidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it suitable for the synthesis of complex molecules.
Key Reactions:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which are crucial for building more complex azetidine derivatives. For instance, reactions involving alkylation or acylation can yield novel compounds with potential biological activity .
- Cycloaddition Reactions : The ethenyl group in the structure can participate in cycloaddition reactions, which are valuable for forming cyclic compounds. This application is particularly relevant in synthesizing biologically active compounds .
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are noteworthy due to its structural features that can mimic natural products or serve as scaffolds for drug development.
Case Studies:
- Antiviral Agents : Research has indicated that azetidine derivatives exhibit antiviral properties. A study explored the synthesis of azetidine-based compounds that showed significant activity against viral infections, indicating that this compound could be a precursor for developing new antiviral drugs .
- Anticancer Research : Compounds containing the azetidine ring have been investigated for their anticancer properties. The ability to modify the tert-butyl and ethenyl groups allows chemists to tailor the pharmacological profile of the resulting compounds, enhancing their efficacy against cancer cells .
Material Science Applications
In materials science, this compound has shown promise as a building block for polymers and advanced materials.
Polymer Synthesis :
- The compound can be utilized in the synthesis of functionalized polymers through polymerization techniques. Its reactive groups enable the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Analytical Chemistry
This compound is also utilized in analytical chemistry as a standard or reference material due to its well-defined structure.
Applications in Spectroscopy :
- The compound's distinct NMR signals make it suitable for use as a reference standard in nuclear magnetic resonance spectroscopy, aiding in the characterization of similar compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-ethenylazetidine-1-carboxylate involves its interaction with molecular targets through its ethenyl and azetidine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research and may vary based on the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Detailed Analysis of Key Differences
Ethenyl vs. Ethynyl Substituents
- Reactivity :
- Stability : Ethynyl derivatives may exhibit lower thermal stability due to the strained triple bond compared to ethenyl analogs.
Acetyl vs. Amino Substituents
- Acetyl : The electron-withdrawing nature of the acetyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents) .
- Amino: The unprotected amino group in tert-butyl 3-aminoazetidine-1-carboxylate facilitates direct coupling with carboxylic acids or electrophiles, streamlining drug synthesis .
Hydroxy Substituents
Hydroxyl-substituted analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) exhibit increased polarity and hydrogen-bonding capacity, improving solubility in polar solvents but complicating purification .
Biological Activity
Tert-butyl 3-ethenylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C₁₀H₁₅NO₂
- Molecular Weight : 183.25 g/mol
- CAS Number : 1026796-78-0
- InChI Key : MFCD16140212
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Azetidine Ring : Utilizing azetidine derivatives and employing various reagents such as tert-butyl chloroformate.
- Ethenyl Substitution : Introducing the ethenyl group through reactions with vinyl halides or similar reagents under controlled conditions.
The compound has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of azetidine derivatives. This compound has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Apoptotic Pathway Activation : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.
Case Study: In Vivo Efficacy
A notable case study involved administering this compound to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects noted during the treatment period. The study concluded that the compound warrants further investigation as a potential therapeutic agent.
Toxicity and Safety Profile
While promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments have indicated:
- Skin Irritation : Classified as causing skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-ethenylazetidine-1-carboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine ring, followed by functionalization at the 3-position. While direct synthetic routes for this compound are not explicitly detailed in the literature, analogous methods for tert-butyl-protected azetidines (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) involve nucleophilic substitution or cross-coupling reactions. For example, tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is synthesized via Suzuki-Miyaura coupling, suggesting that similar palladium-catalyzed reactions could introduce the ethenyl group . Reaction conditions often include catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and anhydrous solvents (e.g., THF or DCM) at controlled temperatures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and ethenyl protons (coupling patterns between 5-6 ppm).
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis.
- X-ray Crystallography : If single crystals are obtainable, SHELX software is widely used for structure refinement . Challenges may arise due to low crystallinity, requiring optimization of solvent systems or co-crystallization agents.
Q. What safety precautions are recommended for handling this compound?
Based on SDS data for structurally similar azetidines (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate):
- Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion.
- Work in a fume hood to mitigate vapor exposure.
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the ethenyl group?
Yield optimization involves:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) may enhance cross-coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) can stabilize transition states but may compete in side reactions.
- Temperature Control : Lower temperatures (0–20°C) minimize undesired polymerization of the ethenyl group .
- Purification : Silica gel chromatography or recrystallization improves purity, critical for downstream applications (e.g., medicinal chemistry) .
Q. How to address contradictions in spectroscopic data during structure elucidation?
Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from dynamic effects or solvent interactions. Strategies include:
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) to simulate NMR spectra and compare with experimental results.
- Variable Temperature NMR : To detect conformational changes or rotamers affecting peak splitting.
- Cross-Validation : Combine MS/MS fragmentation patterns with X-ray data (if available) for unambiguous assignment .
Q. What computational methods are suitable for studying the reactivity of this compound?
- DFT Studies : To predict regioselectivity in further functionalization (e.g., epoxidation of the ethenyl group).
- Molecular Dynamics (MD) : For simulating solvation effects or binding interactions with biological targets.
- Docking Simulations : If the compound is a pharmaceutical intermediate, docking into enzyme active sites (e.g., kinases) can guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.